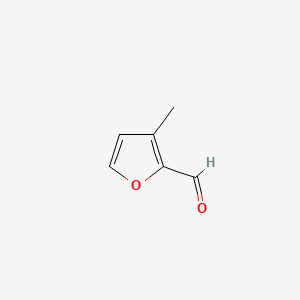

3-Methylfuran-2-carbaldehyde

Vue d'ensemble

Description

3-Methylfuran-2-carbaldehyde is an organic compound with the molecular formula C6H6O2 It is a derivative of furan, a heterocyclic aromatic compound, and features a methyl group and an aldehyde group attached to the furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound can be produced from biomass-derived furfural. The process involves catalytic hydrogenation of furfural to produce furfuryl alcohol, followed by selective oxidation to yield this compound. This method is advantageous due to its use of renewable resources and relatively mild reaction conditions .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group in 3-methylfuran-2-carbaldehyde is susceptible to oxidation, yielding carboxylic acid derivatives.

Key Findings :

-

Potassium permanganate under acidic conditions oxidizes the aldehyde group to a carboxylic acid with high efficiency .

-

Silver carbonate in acetic acid and DMSO selectively avoids decarboxylation, preserving the furan ring .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol, while the furan ring may undergo hydrogenation under harsher conditions.

Key Findings :

-

Sodium borohydride selectively reduces the aldehyde group without affecting the furan ring .

-

Catalytic hydrogenation under moderate pressure partially saturates the furan ring, forming dihydrofuran derivatives .

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon reacts with nucleophiles such as amines, hydrazines, and thiosemicarbazides.

Thiosemicarbazone Formation

Condensation with thiosemicarbazide produces antifungal agents:

textThis compound + Thiosemicarbazide → Thiosemicarbazone derivatives

Conditions : Methanol, reflux, 6–8 hours .

Activity : Compound 1-i (derived from this reaction) inhibits Candida albicans with MIC = 0.5 µg/mL .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, with the methyl group directing incoming electrophiles.

| Reaction | Electrophile | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub> | C-5 | 5-Nitro-3-methylfuran-2-carbaldehyde | |

| Bromination | Br<sub>2</sub> | C-4 | 4-Bromo-3-methylfuran-2-carbaldehyde |

Key Findings :

-

Nitration occurs preferentially at the C-5 position due to the methyl group’s ortho/para-directing effect .

-

Bromination under mild conditions yields 4-bromo derivatives, useful for cross-coupling reactions .

Cyclization and Tandem Reactions

The compound participates in cascade reactions to form complex heterocycles.

Example :

Functional Group Transformations

The aldehyde group serves as a precursor for further derivatization:

Applications De Recherche Scientifique

Pharmaceutical Development

3-Methylfuran-2-carbaldehyde has been investigated for its potential as a precursor in the synthesis of biologically active compounds. For instance, it has been coupled with various amines to produce thiosemicarbazone derivatives, which exhibit antibacterial, antifungal, and antitumor activities. Recent studies have demonstrated that derivatives such as 3-methyl-furan-2-carbaldehyde thiosemicarbazone show significant in vitro activity against various human tumor cell lines, highlighting its potential in cancer therapy .

Agrochemical Applications

The compound has also been explored for its use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to form stable complexes with metal ions enhances its utility in creating effective agrochemical formulations.

Material Science

In material science, this compound has been utilized in the synthesis of conductive polymers. For example, it can participate in polycondensation reactions to form poly(2,5-furan-diylvinylene), which exhibits electrical conductivity and could be used in electronic applications .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of several thiosemicarbazone derivatives derived from this compound against human cancer cell lines such as MCF-7 and DU145. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values below 10 µM, demonstrating the compound's potential for further development into therapeutic agents .

Case Study 2: Synthesis of Conductive Polymers

Research focused on synthesizing poly(2,5-furan-diylvinylene) using this compound as a starting material. The resulting polymer showed promising electrical properties suitable for applications in organic electronics. The study highlighted the ease of synthesis and the favorable characteristics of the resulting materials .

Data Tables

| Application Area | Compound/Derivative | Activity/Properties |

|---|---|---|

| Pharmaceutical | Thiosemicarbazone from this compound | Antitumor activity against MCF-7 (IC50 < 10 µM) |

| Agrochemical | Herbicides/Pesticides | Effective formulations based on furan derivatives |

| Material Science | Poly(2,5-furan-diylvinylene) | Conductive polymer with promising electrical properties |

Mécanisme D'action

The mechanism of action of 3-Methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it can inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

Furfural: An aldehyde derived from furan, used in the production of resins and as a solvent.

5-Methylfurfural: Similar to 3-Methylfuran-2-carbaldehyde but with a methyl group at a different position on the furan ring.

2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its position-specific functional groups make it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .

Activité Biologique

3-Methylfuran-2-carbaldehyde, also known as 3-methyl-2-furaldehyde, is an organic compound with significant potential in various biological applications. Its structure includes a furan ring and an aldehyde functional group, which contribute to its reactivity and biological activity. This article reviews the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆O₂

- CAS Number : 33342-48-2

- Functional Groups : Furan ring, aldehyde group

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may exert antimicrobial effects by inhibiting bacterial growth through interference with essential metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of furan compounds, it was found that modifications at the 3-position of the furan ring were crucial for maintaining bioactivity. The removal or relocation of the methyl group at this position led to a substantial loss of antimicrobial potency .

Table 1: Antimicrobial Activity of Derivatives

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | 7.1 | Moderate activity against bacteria |

| 3-Chloro derivative | 0.76 | Slightly less active |

| Phenyl derivative | N/A | No significant activity |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It serves as a precursor for synthesizing compounds that exhibit anti-inflammatory activity, suggesting its potential use in developing therapeutic agents for inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving thiosemicarbazone derivatives derived from furan compounds, significant cytotoxic effects were observed against various cancer cell lines. For example, one derivative exhibited an IC50 value of 13.36 µM against HuTu80 cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Thiosemicarbazone derivative | HuTu80 | 13.36 | High antiproliferative activity |

| Another derivative | LNCaP | 7.69 | Significant antitumor activity |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted that structural modifications on the furan ring significantly impacted the antimicrobial potency of derivatives. The research emphasized that maintaining the methyl group at the C3 position is essential for bioactivity .

- Antioxidant and Cytotoxic Studies : In another investigation, thiosemicarbazone derivatives derived from furan compounds demonstrated notable antioxidant activities through the DPPH assay, alongside their antibacterial properties against Staphylococcus aureus .

- Environmental Impact : Beyond its biological applications, studies have also explored the environmental implications of this compound. It has been shown to react with atmospheric chlorine atoms and form secondary organic aerosols upon oxidation, contributing to understanding its role in atmospheric chemistry .

Propriétés

IUPAC Name |

3-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRYCOTKWYTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027921 | |

| Record name | 3-Methylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-48-2, 123698-33-9 | |

| Record name | 2-Furancarboxaldehyde, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxaldehyde, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123698339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.